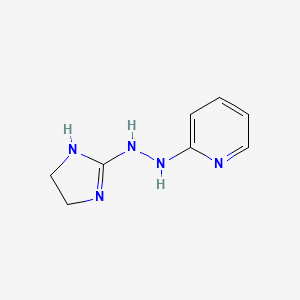
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine is a heterocyclic compound that contains both an imidazole and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine typically involves the reaction of 2-hydrazinopyridine with an appropriate imidazole derivative. One common method is the condensation reaction between 2-hydrazinopyridine and 4,5-dihydro-1H-imidazole-2-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole and pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole and pyridine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction could produce 4,5-dihydroimidazole derivatives.
Applications De Recherche Scientifique
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine
- 2-(1H-Imidazol-2-yl)pyridine
- 2-Chloro-5-[(2-hydrazino-4,5-dihydro-1H-imidazol-1-yl)methyl]pyridine
Uniqueness
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine is unique due to the presence of both an imidazole and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in medicinal chemistry, organic synthesis, and material science.
Propriétés
Formule moléculaire |
C8H11N5 |
|---|---|
Poids moléculaire |
177.21 g/mol |
Nom IUPAC |
1-(4,5-dihydro-1H-imidazol-2-yl)-2-pyridin-2-ylhydrazine |
InChI |
InChI=1S/C8H11N5/c1-2-4-9-7(3-1)12-13-8-10-5-6-11-8/h1-4H,5-6H2,(H,9,12)(H2,10,11,13) |
Clé InChI |
ZJIKBYZUXQAZFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)NNC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



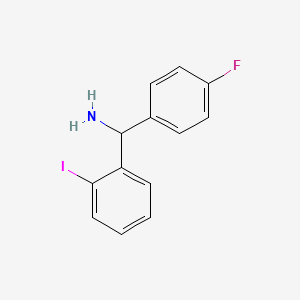
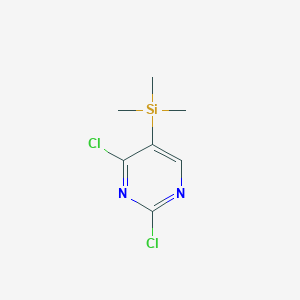
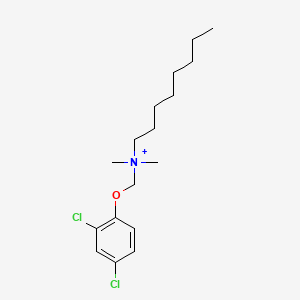
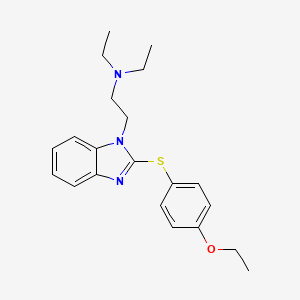
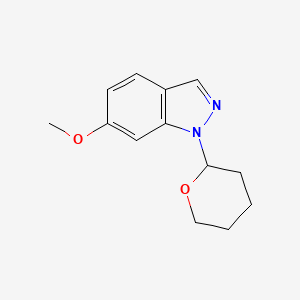
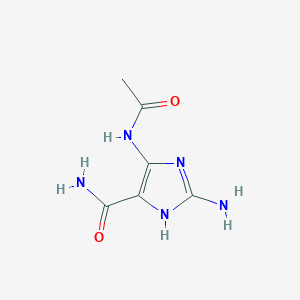

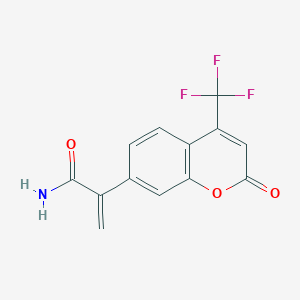
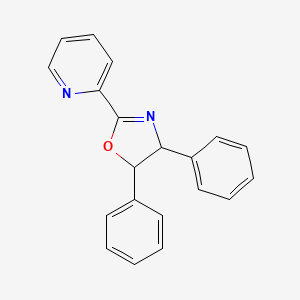
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylnon-3-ynoate](/img/structure/B12818626.png)
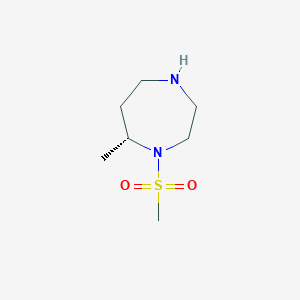
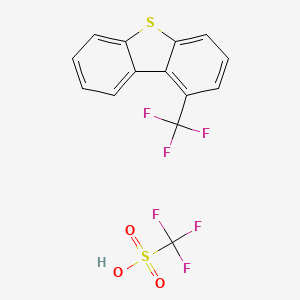
![N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12818662.png)
